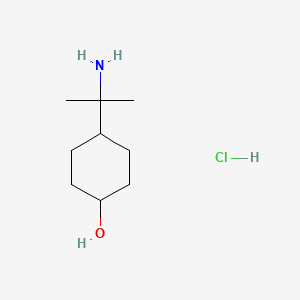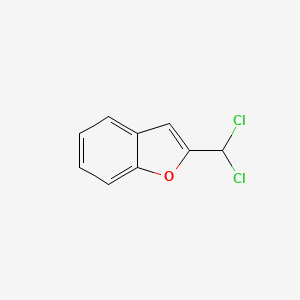![molecular formula C30H34ClN2O2RuS B13693935 [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium is a complex organometallic compound This compound features a ruthenium center coordinated with various ligands, including an amino-diphenylethyl group, a methylbenzenesulfonamidato group, and a trimethylbenzene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process may include the following steps:
Ligand Preparation: Synthesis of the amino-diphenylethyl and methylbenzenesulfonamidato ligands.
Coordination Reaction: Mixing the ligands with a ruthenium precursor, such as ruthenium trichloride, in a suitable solvent like dichloromethane or acetonitrile.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various ligands like phosphines or amines; reactions often conducted in inert atmospheres using solvents like dichloromethane.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.
Aplicaciones Científicas De Investigación
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium has several scientific research applications:
Catalysis: Used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium exerts its effects involves coordination to molecular targets such as DNA or proteins. The ruthenium center can form covalent bonds with nucleophilic sites, leading to the disruption of biological processes. This interaction can trigger apoptosis in cancer cells, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium: is compared with other ruthenium-based complexes like:
Uniqueness
The uniqueness of [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium lies in its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C30H34ClN2O2RuS |
|---|---|
Peso molecular |
623.2 g/mol |
Nombre IUPAC |
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide;chlororuthenium;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H22N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21,23H,22H2,1H3;4-6H,1-3H3;1H;/q;;;+1/p-1 |
Clave InChI |
BABSEZBJIPZYQB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


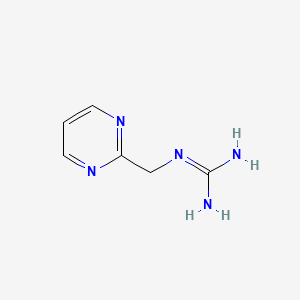
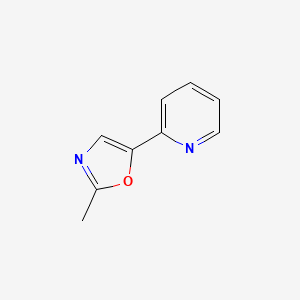

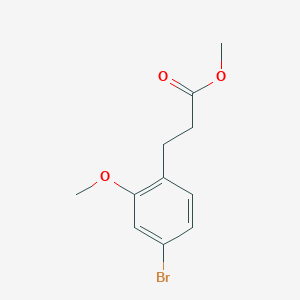



![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
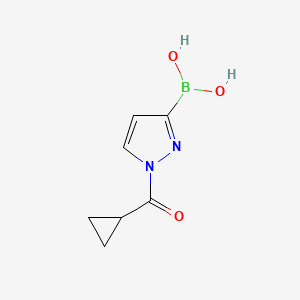
![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
